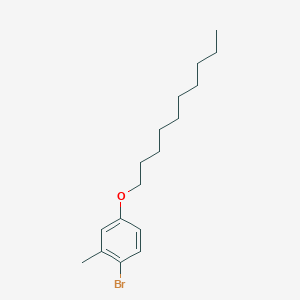
1-Bromo-4-(decyloxy)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(decyloxy)-2-methylbenzene is an organic compound with the molecular formula C17H27BrO It is a derivative of benzene, where a bromine atom is substituted at the first position, a decyloxy group at the fourth position, and a methyl group at the second position
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-(decyloxy)-2-methylbenzene can be achieved through several synthetic routes. One common method involves the bromination of 4-(decyloxy)-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often employ automated systems to control reaction parameters precisely, ensuring the efficient production of the compound.
Analyse Chemischer Reaktionen
1-Bromo-4-(decyloxy)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, reacting with sodium methoxide can yield 4-(decyloxy)-2-methylphenyl methoxybenzene.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions for these reactions include the use of polar aprotic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(decyloxy)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated aromatic compounds with biological molecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its use as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(decyloxy)-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being a good leaving group, facilitates substitution reactions. The decyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity. The methyl group can undergo oxidation, leading to the formation of different functional groups.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(decyloxy)-2-methylbenzene can be compared with similar compounds such as:
1-Bromo-4-(decyloxy)benzene: Lacks the methyl group, making it less reactive in certain oxidation reactions.
1-Bromo-4-methoxy-2-methylbenzene: Contains a methoxy group instead of a decyloxy group, affecting its solubility and reactivity.
1-Bromo-4-(decyloxy)-2-chlorobenzene: The presence of a chlorine atom instead of a methyl group alters its chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
179894-11-2 |
|---|---|
Molekularformel |
C17H27BrO |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
1-bromo-4-decoxy-2-methylbenzene |
InChI |
InChI=1S/C17H27BrO/c1-3-4-5-6-7-8-9-10-13-19-16-11-12-17(18)15(2)14-16/h11-12,14H,3-10,13H2,1-2H3 |
InChI-Schlüssel |
FLFSQUONXLZPSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


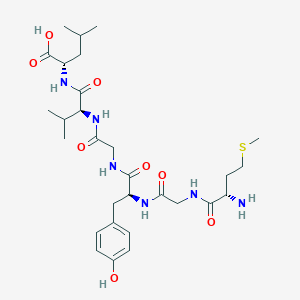
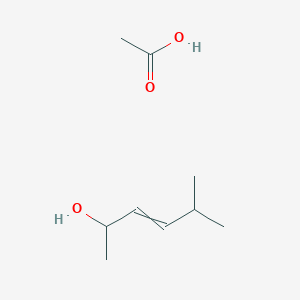
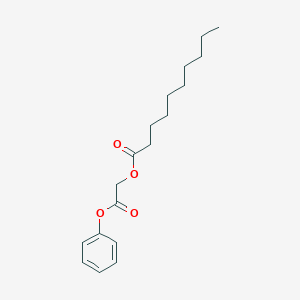
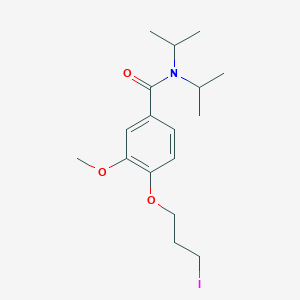
![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
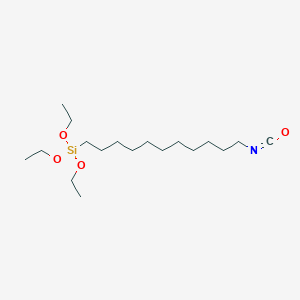
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
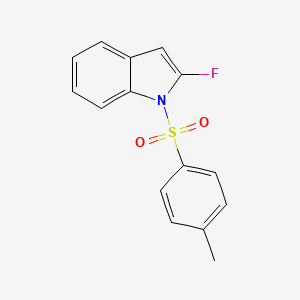
![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)
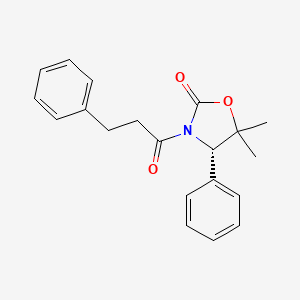
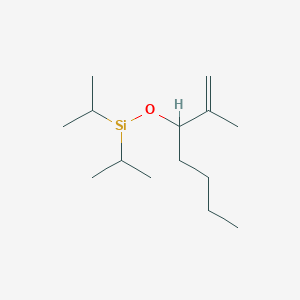
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
